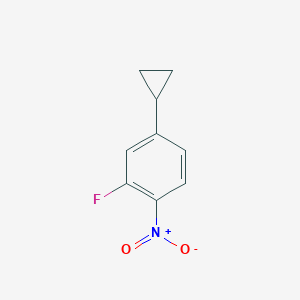

4-Cyclopropyl-2-fluoro-1-nitrobenzene

概要

説明

4-Cyclopropyl-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

準備方法

The synthesis of 4-Cyclopropyl-2-fluoro-1-nitrobenzene typically involves the reaction of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate with cyclopropylboronic acid in the presence of a palladium catalyst and cesium carbonate . The reaction is carried out in a mixture of dichloromethane, water, and toluene at 90°C under an inert atmosphere for 2.5 hours. The product is then purified using flash column chromatography .

化学反応の分析

4-Cyclopropyl-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles in the presence of a base such as potassium carbonate.

科学的研究の応用

4-Cyclopropyl-2-fluoro-1-nitrobenzene is used in various scientific research applications, including:

作用機序

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can form strong hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

4-Cyclopropyl-2-fluoro-1-nitrobenzene can be compared with other similar compounds such as:

4-Cyclopropyl-1-fluoro-2-nitrobenzene: This compound has a similar structure but with different positions of the substituents.

4-Cyclopropyl-2-chloro-1-nitrobenzene: The fluorine atom is replaced by a chlorine atom, which can affect the compound’s reactivity and biological activity.

4-Cyclopropyl-2-fluoro-1-aminobenzene: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.

生物活性

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8FNO2

- CAS Number : 139026925

The presence of a cyclopropyl group and a nitro substituent on the benzene ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

- Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against various strains of bacteria, particularly those that are drug-resistant. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising results with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in cellular processes, such as DNA gyrase in bacteria and various kinases in cancer cells. This dual action highlights its potential as both an antimicrobial and anticancer agent.

Case Studies

Several case studies have been published that illustrate the biological activities of this compound:

- Study 1 : In a study assessing antibacterial activity, this compound was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

- Study 2 : Another study focused on its anticancer properties revealed that the compound induced apoptosis in A549 cells through activation of the caspase pathway, leading to cell cycle arrest at the G2/M phase . The IC50 for A549 cells was reported at 12 μM, indicating significant potency.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

4-cyclopropyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWCQVIQTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。